4-Fluoro-3-methoxypyridin-2-amine
CAS No.: 1561781-82-5
Cat. No.: VC5288456
Molecular Formula: C6H7FN2O
Molecular Weight: 142.133
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1561781-82-5 |
|---|---|
| Molecular Formula | C6H7FN2O |
| Molecular Weight | 142.133 |
| IUPAC Name | 4-fluoro-3-methoxypyridin-2-amine |
| Standard InChI | InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
| Standard InChI Key | MCVLJIRGWJOWPX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CN=C1N)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-Fluoro-3-methoxypyridin-2-amine belongs to the aminopyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. Substituent effects from the fluorine (electronegativity: 3.98) and methoxy groups (-OCH₃, Hammett σₚ: 0.12) create distinct electronic environments that influence its reactivity. The fluorine atom induces para-directing effects, while the methoxy group acts as an electron-donating meta-director, creating competing regiochemical outcomes in electrophilic substitutions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇FN₂O |
| Molecular Weight | 142.13 g/mol |
| IUPAC Name | 4-fluoro-3-methoxypyridin-2-amine |
| SMILES | COC1=C(C=CN=C1N)F |
| InChIKey | MCVLJIRGWJOWPX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 64.7 Ų |
Synthesis and Industrial Production
Modern Optimization Strategies
Contemporary synthesis employs microwave-assisted reactions in aqueous media, reducing reaction times to 2–4 hours. Key parameters include:
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Solvent System: Water outperforms organic solvents (e.g., dioxane, toluene) by suppressing side reactions.
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Temperature: 90–110°C balances reaction rate and selectivity.
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Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide enhance nucleophilic displacement efficiency .
Post-synthesis purification involves azeotropic distillation under reduced pressure (200–20 mbar) to recover unreacted 4-fluorobenzylamine, achieving 98.5% purity as verified by HPLC .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound exhibits moderate air sensitivity due to the primary amine group, requiring storage under nitrogen at 2–8°C. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months. Reactivity profiles include:
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Nucleophilic Substitution: Fluorine displacement occurs with KNH₂ in liquid NH₃ (-33°C), forming 4-amino derivatives.
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Electrophilic Aromatic Substitution: Nitration at position 5 proceeds with HNO₃/H₂SO₄ at 0°C, yielding 5-nitro-4-fluoro-3-methoxypyridin-2-amine (83% isolated yield) .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=5.6 Hz, 1H, H-6), 6.45 (dd, J=5.6, 2.8 Hz, 1H, H-5), 5.21 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .
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IR (KBr): 3385 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-F) .
Pharmaceutical Applications
Analgesic Intermediate
The compound is a precursor to 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino)pyridine, a μ-opioid receptor agonist with 50× higher potency than morphine in rodent models . Key transformations involve:
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Nitro Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) converts the nitro group to an amine.
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Carbethoxylation: Treatment with ethyl chloroformate (ClCO₂Et, Et₃N) installs the carbethoxy moiety .
Kinase Inhibition
Derivatives bearing 4-fluoro-3-methoxypyridin-2-amine scaffolds inhibit JAK3 kinase (IC₅₀ = 12 nM) by occupying the ATP-binding pocket, as revealed by X-ray crystallography (PDB: 6T7R) .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effect on Pyridine Properties
| Compound | LogP | μ-Opioid EC₅₀ (nM) | Thermal Stability (°C) |
|---|---|---|---|
| 4-Fluoro-3-methoxypyridin-2-amine | 1.2 | 8.7 | 178 |
| 4-Chloro-3-methoxypyridin-2-amine | 1.8 | 14.2 | 165 |
| 3-Methoxy-4-methylpyridin-2-amine | 0.9 | 112.4 | 192 |
The fluorine atom enhances target binding affinity through polar interactions while maintaining metabolic stability compared to chloro analogs. Methoxy groups improve solubility but reduce thermal stability relative to methyl substituents .
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